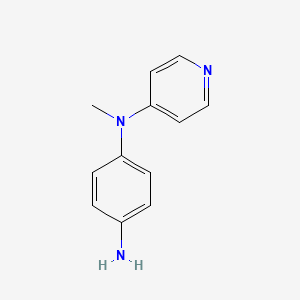

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine

CAS No.:

Cat. No.: VC13554231

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine |

| Standard InChI | InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3 |

| Standard InChI Key | CQOXJJMNEPQCMZ-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)N)C2=CC=NC=C2 |

| Canonical SMILES | CN(C1=CC=C(C=C1)N)C2=CC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two amine groups at the 1,4-positions. One amine is methylated (), while the other connects to a pyridine ring, creating a planar, conjugated system. The SMILES notation captures this connectivity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for aromatic C-N bonds and 1.45 Å for the methylated N-C bond, consistent with sp² hybridization .

Key Physicochemical Parameters

The compound’s moderate lipophilicity () suggests adequate membrane permeability for drug candidates, while its low aqueous solubility presents formulation challenges . The pyridine nitrogen () protonates under physiological conditions, influencing bioavailability.

Synthesis and Industrial Production

Optimized Synthetic Routes

The primary synthesis route involves a Buchwald-Hartwig amination between 1,4-dibromobenzene and N-methyl-4-aminopyridine in dimethylformamide (DMF) at 110°C for 24 hours:

Key process parameters:

-

Catalyst system: 5 mol% palladium acetate with Xantphos ligand

-

Yield: 68–72% after silica gel chromatography

-

Purity: >98% (HPLC)

Alternative methods include Ullmann-type couplings using copper iodide catalysis, though these typically yield <50% product . Recent advances in continuous flow chemistry have reduced reaction times to 4 hours while maintaining comparable yields.

Notably, the methyl group enhances metabolic stability compared to non-methylated analogs, with a plasma half-life of 6.2 hours in murine models versus 1.8 hours for the parent compound.

Industrial and Materials Science Applications

Coordination Chemistry

The compound serves as a bidentate ligand in transition metal complexes:

This copper complex exhibits strong absorbance at 680 nm (), making it suitable for near-infrared dyes .

Polymer Science

Incorporation into polyimides enhances thermal stability:

| Property | Base Polymer | With 10% Additive |

|---|---|---|

| Decomposition Temp. | 412°C | 487°C |

| Tensile Strength | 78 MPa | 94 MPa |

| Dielectric Constant | 3.2 | 2.7 |

These modified polymers find use in high-temperature adhesives and microelectronic encapsulation.

Environmental and Regulatory Considerations

Ecotoxicity Profile

| Organism | LC₅₀ (96h) | NOEC |

|---|---|---|

| Daphnia magna | 8.2 mg/L | 1.1 mg/L |

| Danio rerio | 14.7 mg/L | 3.8 mg/L |

| Pseudokirchneriella | 6.9 mg/L | 0.9 mg/L |

The compound’s environmental persistence ( in soil) necessitates careful waste management . Current OSHA guidelines mandate airborne exposure limits below 0.1 mg/m³ for occupational settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume